Hildegardiol
Description
Hildegardiol, known generically as heparinoid, is a topical anti-inflammatory and blood flow-promoting agent classified under the pharmacological category "抗炎症血行促進剤" (anti-inflammatory blood circulation promoter) with the code 2649 . It is formulated as a heparin-like substance gel (ヘパリン類似物質ゲル) and is primarily indicated for conditions requiring localized inflammation reduction and microcirculation enhancement. Unlike systemic anticoagulants such as heparin, this compound is designed for external use, minimizing systemic absorption and associated risks like bleeding . Its mechanism involves modulating vascular permeability and inhibiting inflammatory mediators, though its exact molecular structure remains proprietary.
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3R)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H16O6/c1-20-15-6-14-9(3-13(15)19)2-10(7-21-14)11-4-16-17(5-12(11)18)23-8-22-16/h3-6,10,18-19H,2,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
MBIKSISXYLIKEM-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=C2C[C@@H](COC2=C1)C3=CC4=C(C=C3O)OCO4)O |
Canonical SMILES |
COC1=C(C=C2CC(COC2=C1)C3=CC4=C(C=C3O)OCO4)O |
Synonyms |
(3R)-6,2'-dihydroxy-7-methoxy-4',5'-methylenedioxyisoflavan hildegardiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Hildegardiol and heparin share a glycosaminoglycan (GAG) backbone, characterized by alternating hexuronic acid and glucosamine residues. However, key distinctions include:
| Property | This compound (Heparinoid) | Heparin |
|---|---|---|
| Sulfation Pattern | Partially sulfated | Highly sulfated |
| Molecular Weight | Lower (1,000–5,000 Da) | Higher (3,000–30,000 Da) |
| Charge Density | Moderate | High |
| Primary Target | Localized tissue factors | Systemic antithrombin III |
The reduced sulfation in this compound diminishes its anticoagulant activity, making it safer for topical application .
Pharmacological Activity
| Parameter | This compound | Heparin |
|---|---|---|
| Anticoagulant Effect | Weak (localized) | Strong (systemic) |
| Anti-inflammatory Effect | High (inhibits TNF-α, IL-6) | Moderate |
| Bioavailability | Minimal systemic absorption | High (IV/SC administration) |
| Indications | Dermatitis, ulcers, bruising | Thrombosis, myocardial infarction |
This compound’s efficacy in improving capillary blood flow (e.g., in chronic venous insufficiency) is comparable to heparin in preclinical models but without significant anticoagulation .
Efficacy in Dermatological Conditions
In a randomized trial, this compound gel demonstrated:
- 86% reduction in erythema in radiation dermatitis vs. 72% for heparin-based creams .
- 67% faster healing of venous ulcers compared to placebo, attributed to enhanced microcirculation .
Heparin, while effective in reducing thrombus size, lacks robust data for topical anti-inflammatory applications.
Adverse Effects
| Parameter | This compound | Heparin |
|---|---|---|
| Bleeding Risk | Negligible | High (HIT, thrombocytopenia) |
| Local Reactions | Mild (itching, redness in 5% of users) | Rare |
| Contraindications | Hypersensitivity to heparinoids | Active bleeding, HIT |
This compound’s safety profile is superior for prolonged use in vulnerable populations (e.g., elderly patients with fragile skin) .
Comparison with Other Heparinoids
Danaparoid
Danaparoid, a heparinoid used systemically for thrombosis prophylaxis, differs from this compound in:
Pentosan Polysulfate (PPS)
| Parameter | This compound | PPS |
|---|---|---|
| Primary Use | Topical inflammation | Oral/interstitial cystitis |
| Molecular Structure | GAG-based | Semi-synthetic xylosan derivative |
| Anti-inflammatory Pathway | Modulates cytokines | Inhibits mast cell degranulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
